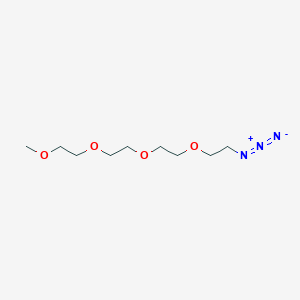

MRS 2500 テトラアンモニウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

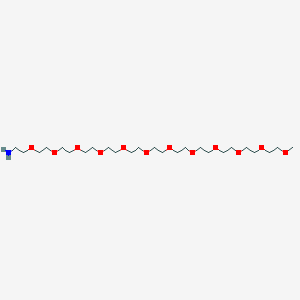

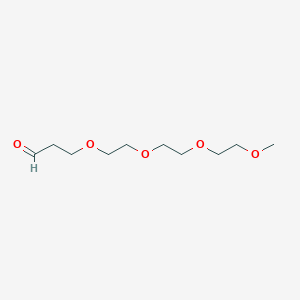

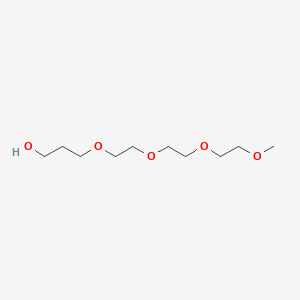

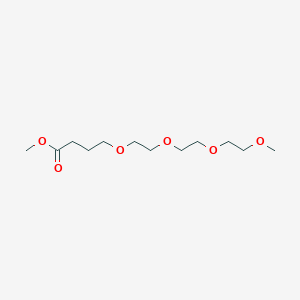

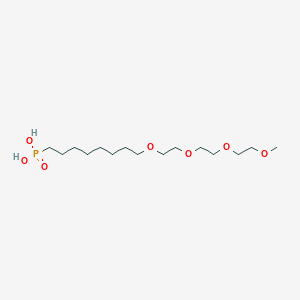

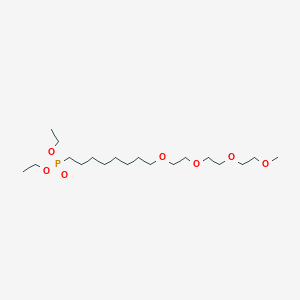

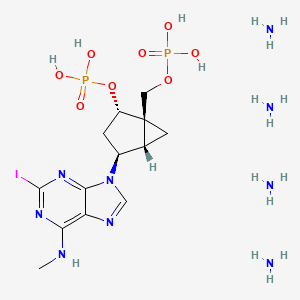

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique bicyclic structure combined with a purine derivative, making it an interesting subject for research in chemistry, biology, and medicine.

科学的研究の応用

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate has several scientific research applications:

Chemistry: Used as a model compound for studying stereoselective reactions and complex molecular architectures.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

作用機序

Target of Action

MRS 2500 tetraammonium salt is a highly potent and selective antagonist of the platelet P2Y1 receptor . The P2Y1 receptor is a G-protein coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .

Mode of Action

MRS 2500 tetraammonium salt interacts with the P2Y1 receptor and inhibits its function . It does this by blocking the receptor’s ability to bind with its natural ligand, ADP . This prevents the receptor from activating and triggering the downstream processes that lead to platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by MRS 2500 tetraammonium salt is the ADP-induced platelet aggregation pathway . By inhibiting the P2Y1 receptor, MRS 2500 tetraammonium salt prevents ADP from triggering this pathway, thereby inhibiting platelet aggregation . It also inhibits the upregulation of NTPDase1 by ATPγS .

Pharmacokinetics

It is soluble in water up to a concentration of 20 mm , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The primary result of MRS 2500 tetraammonium salt’s action is the inhibition of platelet aggregation . By blocking the P2Y1 receptor, it prevents the activation of the biochemical pathways that lead to platelet aggregation . This has the overall effect of preventing thrombus formation .

生化学分析

Biochemical Properties

MRS 2500 tetraammonium salt plays a significant role in biochemical reactions, particularly those involving the platelet P2Y1 receptor . It interacts with this receptor and inhibits ADP-induced aggregation of human platelets . The nature of these interactions involves the binding of MRS 2500 tetraammonium salt to the P2Y1 receptor, thereby blocking its activation .

Cellular Effects

In terms of cellular effects, MRS 2500 tetraammonium salt influences cell function by inhibiting the upregulation of NTPDase1 by ATP γ S . This can impact cell signaling pathways and cellular metabolism, particularly in cells that rely on the P2Y1 receptor for signal transduction .

Molecular Mechanism

The molecular mechanism of MRS 2500 tetraammonium salt involves its binding interactions with the P2Y1 receptor . By acting as an antagonist, it prevents the activation of this receptor, thereby inhibiting subsequent biochemical reactions such as ADP-induced platelet aggregation .

Dosage Effects in Animal Models

The effects of MRS 2500 tetraammonium salt can vary with different dosages in animal models

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate involves multiple steps, including the formation of the bicyclic hexane structure and the attachment of the purine derivative. The enantioselective construction of the bicyclic scaffold is crucial, often achieved through stereoselective reactions starting from acyclic precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, possibly through advanced techniques like continuous flow synthesis and automated reaction monitoring.

化学反応の分析

Types of Reactions

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the purine derivative or the bicyclic structure.

Reduction: This reaction can reduce functional groups within the compound.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the molecule.

類似化合物との比較

Similar Compounds

- Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

- 8-azabicyclo[3.2.1]octane derivatives

Uniqueness

Azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate is unique due to its combination of a purine derivative and a bicyclic hexane structure. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for research and potential therapeutic applications.

特性

IUPAC Name |

azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18IN5O8P2.4H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);4*1H3/t6-,7+,8+,13+;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTFHHDVLNQSME-AVAGOIHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30IN9O8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。